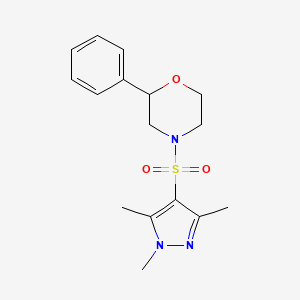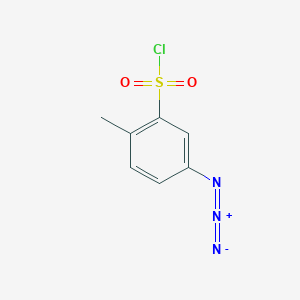![molecular formula C11H15NO4S B2582855 3-[(2-Methylpropyl)sulfamoyl]benzoic acid CAS No. 790271-04-4](/img/structure/B2582855.png)
3-[(2-Methylpropyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylpropyl)sulfamoyl]benzoic acid is a chemical compound with a molecular weight of 257.31 . Its IUPAC name is 3-[(isobutylamino)sulfonyl]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-4-9(6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The melting point of this compound is between 190-191 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Uricosuric Agents : 3-[(2-Methylpropyl)sulfamoyl]benzoic acid and its derivatives, such as halosulfonylbenzoic acid, are synthesized for use as uricosuric agents in treating gout and gouty arthritis. These compounds are produced by treating a halosulfonylbenzoic acid with primary or secondary amines (P. Sarbanes, 2002).
Role in Stress Tolerance in Plants : Benzoic acid derivatives, including this compound, are studied for their ability to induce tolerance to heat, drought, and chilling stress in plants. These compounds are found to be effective at lower concentrations compared to salicylic acid or its derivatives (Senaratna et al., 2004).
Catalytic Applications : This chemical is used in catalytic processes such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) and other compounds, demonstrating its utility in chemical synthesis and industrial applications (Tayebi et al., 2011).
Biological and Pharmaceutical Research
Anticonvulsant Activities : Studies on 3-substituted 1,2-benzisoxazole derivatives, including this compound, show marked anticonvulsant activity in mice, indicating potential pharmaceutical applications (Uno et al., 1979).
Carbonic Anhydrase Inhibitors : Derivatives of this compound are studied as inhibitors of carbonic anhydrase isozymes. They show potential as topically acting anti-glaucoma agents due to their inhibitory effects on enzymes involved in aqueous humor secretion (Mincione et al., 2001).
Advanced Material and Chemical Synthesis
Synthesis of Imidazoles : The compound is used as a catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing its role in facilitating complex organic reactions (Tavakoli et al., 2012).
Anti-Dengue Virus Activity : Research includes the synthesis of derivatives of this compound for potential use in inhibiting the dengue virus, highlighting its application in antiviral drug development (Joubert et al., 2018).
Photolytic Decomposition Studies : The photolytic decomposition of indapamide leads to the formation of compounds including this compound. Such studies are crucial for understanding the environmental impact and degradation pathways of pharmaceuticals (Davis et al., 1979).
Antimicrobial Activity : The compound and its derivatives have been investigated for antimicrobial activity against various bacteria and fungi, indicating its potential in antimicrobial drug development (El-Meguid, 2014).
Diuretic Properties : Research on 3-substituted 5-sulfamoylbenzoic acids, related to this compound, shows significant diuretic activity, contributing to the development of new diuretic drugs (Nielsen et al., 1975).
Eigenschaften
IUPAC Name |
3-(2-methylpropylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-4-9(6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTAKJCYTBUBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2582772.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6Ar,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2582773.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2582777.png)
![2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2582778.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2582781.png)
![1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid](/img/structure/B2582782.png)
![3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582783.png)

![2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2582788.png)
![N-(2,2-Dimethylpropyl)-N-[(1-methylsulfonylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2582790.png)
![N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2582791.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2582795.png)